molecular formula C12H10S B1225116 4-Phenylthiophenol CAS No. 19813-90-2

4-Phenylthiophenol

Cat. No. B1225116
CAS RN: 19813-90-2
M. Wt: 186.27 g/mol
InChI Key: KRVHFFQFZQSNLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylthiophenol and its derivatives involves multiple steps, including halogenation, Negishi coupling, and the use of palladium catalysts. One notable method involves the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene, which highlights the complexity and versatility in synthesizing thiophene derivatives through multi-step reactions, including Negishi ferrocenylation (Hildebrandt et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives reveals significant details about their chemical behavior and potential applications. Crystal structure and Hirshfeld surface analysis are crucial techniques for understanding the interactions and molecular geometry of such compounds. These analyses provide insights into the intermolecular interactions and the influence of substituents on the overall molecular architecture (Salian et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and functional versatility. Its ability to participate in Suzuki–Miyaura reactions, for instance, underlines its utility in forming complex organic structures and its potential in materials science and organic electronics. The specific reactivity of thiophene derivatives can lead to the formation of structures with unique electronic and optical properties, which are crucial for applications in organic electronics (Hassan et al., 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability, solubility, and phase behavior, are essential for their application in various fields. For example, the study of phenylthiophene-based liquid crystalline compounds reveals the impact of molecular structure on thermal and mesomorphic behaviors, indicating their potential use in liquid crystal displays and other photonic devices (Ahmed & Aboelnaga, 2021).

Chemical Properties Analysis

The chemical properties of this compound, including its electron-donating and accepting capabilities, influence its role in synthesizing conjugated polymers and materials with desirable electrical and optical characteristics. The synthesis and study of polythiophene derivatives, for example, demonstrate the importance of thiophene units in adjusting the electronic properties of polymers for use in organic electronics and photovoltaics (Facchetti et al., 2004).

Scientific Research Applications

1. Semiconductor Applications

4-Phenylthiophenol and related compounds have been extensively studied in the context of semiconductor applications. For instance, compounds like diperfluorooctyl-substituted phenylene-thiophene oligomers exhibit n-type semiconductor properties, useful in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004). Similarly, 2,6-diarylnaphtho[1,8-bc:5,4-b'c']dithiophenes, with aryl groups including phenyl, demonstrate good performance in organic thin-film transistors (Takimiya et al., 2005).

2. Electrochemical Research

This compound derivatives are also significant in electrochemical studies. For example, the electrochemical transformation of 4-aminothiophenol (4-ATP) on gold electrodes in neutral solutions has been explored, offering insights into electrochemical mechanisms and surface interactions (Raj et al., 2001). This research is pivotal for understanding the electrochemical behavior of thiophene-based compounds.

3. Sensor Development

Thiophene derivatives including this compound are used in developing sensors. A study focusing on the functionalization of 4-aminothiophenol on gold electrodes demonstrates its application in simultaneously determining dopamine and ascorbic acid, highlighting its potential in sensor technology (Zhang et al., 2004).

4. Material Science and Nanotechnology

In the field of materials science and nanotechnology, this compound-related compounds are significant. For instance, the study of carbodithioate-containing oligo- and polythiophenes emphasizes their utility for the surface functionalization of semiconductor and metal nanoparticles, a crucial aspect in nanotechnology applications (Querner et al., 2006).

5. Organic Electronics

The synthesis of various polythiophene derivatives, including those related to this compound, has implications for organic electronics, particularly in the development of polymer solar cells and electrochromic materials (Hou et al., 2006).

Safety and Hazards

Safety data sheets indicate that exposure to 4-Phenylthiophenol should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-phenylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHFFQFZQSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375145
Record name 4-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19813-90-2
Record name 4-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19813-90-2
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Synthesis routes and methods

Procedure details

The reaction of p-hydroxybiphenyl with dimethylthiocarbamoyl chloride followed by Newman-Kwart rearrangement and finally hydrolysis (see J. Het. Chem. 15, 281 (1978) and WO 96/25 936) affords 4-mercaptobiphenyl only in a yield of 39%.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the photochemical properties of 4-Phenylthiophenol derivatives?

A1: Studies have investigated the photochemical behavior of this compound derivatives, specifically p-biphenyl thioacetate and p-biphenyl thiobenzoate. [] These compounds undergo C-S bond cleavage upon UV irradiation, leading to the formation of the biphenylylthiyl radical. [] The efficiency of this cleavage process depends on factors like the substituent on the sulfur atom and the excited state multiplicity. [] For example, p-biphenyl thiobenzoate exhibits C-S bond cleavage in both its singlet and triplet excited states, while p-biphenyl thioacetate only shows significant cleavage in a higher-energy triplet state (T(n)). []

Q2: How does the structure of this compound derivatives affect their photochemical reactivity?

A2: The photochemical reactivity of this compound derivatives is influenced by structural modifications. [] Comparing p-biphenyl thioacetate and p-biphenyl thiobenzoate reveals that the substituent on the sulfur atom (methyl vs. phenyl) plays a role in the efficiency of C-S bond cleavage and the reactive excited state multiplicity. [] The phenyl substituent in p-biphenyl thiobenzoate appears to facilitate C-S bond cleavage in both singlet and triplet states, while the methyl group in p-biphenyl thioacetate limits efficient cleavage to a higher-energy triplet state. [] This highlights the importance of structural features in modulating the photochemical pathways of these compounds.

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